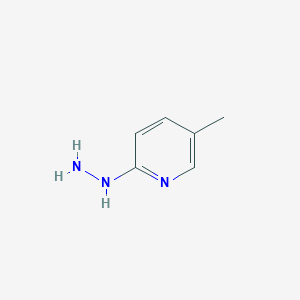

2-Hydrazinyl-5-Methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVWNMCAGZBUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399987 | |

| Record name | 2-Hydrazinyl-5-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-01-5 | |

| Record name | 2-Hydrazinyl-5-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Hydrazinyl-5-Methylpyridine from 2-chloro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydrazinyl-5-methylpyridine from 2-chloro-5-methylpyridine. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the reaction pathway, detailed experimental protocols, and key quantitative data to facilitate its application in a laboratory setting.

Reaction Pathway

The synthesis of this compound from 2-chloro-5-methylpyridine proceeds via a nucleophilic aromatic substitution reaction. In this reaction, hydrazine hydrate acts as the nucleophile, displacing the chloride atom at the 2-position of the pyridine ring. The methyl group at the 5-position remains unaffected during the reaction.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of hydrazinopyridines from their corresponding chloropyridines, based on analogous preparations. These parameters can serve as a starting point for the optimization of the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-chloropyridine (starting material) | 1 eq. | [1] |

| Hydrazine hydrate | 1.5 - 10 vol. eq. | [1][2] |

| Reaction Conditions | ||

| Solvent | Hydrazine hydrate (neat), n-propanol, or butan-1-ol | [1][3] |

| Temperature | 80 - 150 °C | [2][3] |

| Reaction Time | 2 - 48 hours | [1][3] |

| Product | ||

| 2-hydrazinopyridine (analogous product) | C₅H₇N₃ | [1] |

| Molecular Weight (this compound) | 123.16 g/mol | [4] |

| Yield | 78 - 95.8% (for analogous reactions) | [1] |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of similar hydrazinopyridines.[1][3]

Materials:

-

2-chloro-5-methylpyridine

-

Hydrazine hydrate (80% solution in water)

-

n-propanol or butan-1-ol (optional solvent)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-methylpyridine (1 eq.) and hydrazine hydrate (10 vol. eq.). While hydrazine hydrate can be used as both reactant and solvent, a high-boiling alcohol such as n-propanol or butan-1-ol can also be employed as a solvent.[1][3]

-

Reaction: Heat the reaction mixture to reflux (approximately 100-130 °C) with vigorous stirring.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 to 48 hours.[1][2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. Dilute the reaction mixture with water.[1]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions:

-

Hydrazine hydrate is corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction should be conducted with proper heating and stirring to ensure even heat distribution and prevent bumping.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 4. This compound | C6H9N3 | CID 4153396 - PubChem [pubchem.ncbi.nlm.nih.gov]

(5-methyl-2-pyridinyl)hydrazine IUPAC name and structure

An In-depth Technical Guide on (5-methyl-2-pyridinyl)hydrazine

This technical guide provides a comprehensive overview of (5-methyl-2-pyridinyl)hydrazine, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, synthesis, and potential biological significance.

Chemical Identity and Structure

IUPAC Name: (5-methyl-2-pyridinyl)hydrazine[1]

Synonyms: 2-Hydrazinyl-5-methylpyridine, 2-Hydrazino-5-methylpyridine, 5-Methyl-2-pyridylhydrazine, 6-Hydrazino-3-picoline[1][2]

Chemical Structure:

The structure of (5-methyl-2-pyridinyl)hydrazine consists of a pyridine ring substituted with a methyl group at the 5-position and a hydrazine group at the 2-position.

Molecular Formula: C₆H₉N₃[1]

CAS Number: 4931-01-5[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of (5-methyl-2-pyridinyl)hydrazine.

| Property | Value | Source |

| Molecular Weight | 123.16 g/mol | [1][2] |

| Appearance | Orange solid | [2] |

| Melting Point | 67-68 °C | [2] |

| Boiling Point | 241 °C | [2] |

| Density | 1.16 g/cm³ | [2] |

| Flash Point | 99 °C | [2] |

| Solubility | Soluble in dichloromethane | [2] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [2] |

Experimental Protocols

Synthesis of (5-methyl-2-pyridinyl)hydrazine

A common method for the synthesis of (5-methyl-2-pyridinyl)hydrazine involves the reaction of 2-chloro-5-methylpyridine with hydrazine hydrate.[2] A general procedure is outlined below.

Materials:

-

2-chloro-5-methylpyridine

-

Hydrazine hydrate

-

Dichloromethane

-

Ethylene glycol monoethyl ether

Procedure: [2]

-

To 1.0 g (7.8 mmol) of 2-chloro-5-methylpyridine, add 5.7 mL (5.9 g, 117.6 mmol) of hydrazine hydrate.

-

Heat the reaction mixture to reflux at 150 °C in an oil bath and stir for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Co-evaporate the residue with 10 mL of ethylene glycol monoethyl ether. Repeat this step three times to remove residual hydrazine hydrate.

-

Dissolve the final residue in dichloromethane.

-

Separate any precipitate by filtration.

-

Concentrate the filtrate under reduced pressure to yield the target product, (5-methyl-2-pyridinyl)hydrazine.

Expected Yield: Approximately 67%[2]

Analysis: The product can be analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry). The expected mass spectrum in ESI positive ion mode would show a peak at m/z = 124 [M + H]⁺.[2]

Potential Biological Activities and Research Workflow

Hydrazine derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4][5][6] While specific signaling pathways for (5-methyl-2-pyridinyl)hydrazine are not extensively documented in the public domain, its structural motifs suggest potential for biological activity. For instance, it is reported to be used as a herbicide.[2]

For researchers investigating the biological potential of (5-methyl-2-pyridinyl)hydrazine or similar novel compounds, a structured workflow is essential. The following diagram illustrates a logical approach to the biological evaluation of a novel hydrazine derivative.

References

- 1. This compound | C6H9N3 | CID 4153396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-HYDRAZINO-5-METHYLPYRIDINE | 4931-01-5 [amp.chemicalbook.com]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. mdpi.com [mdpi.com]

Technical Guide: Hygroscopic and Moisture Sensitivity of 2-Hydrazinyl-5-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated hygroscopic and moisture sensitivity characteristics of 2-Hydrazinyl-5-Methylpyridine. While specific experimental data for this compound is not extensively available in public literature, this document compiles information on its general properties, outlines standard experimental protocols for its characterization, and presents potential degradation pathways based on the reactivity of analogous chemical structures. This guide is intended to inform researchers and drug development professionals on the critical aspects of handling, storing, and analyzing this compound to ensure its stability and integrity.

Introduction to this compound

This compound (CAS No. 4931-01-5) is a pyridine derivative containing a reactive hydrazinyl group. Its chemical structure, featuring a basic pyridine ring and a nucleophilic hydrazine moiety, suggests a predisposition to interactions with atmospheric moisture. Supplier information consistently indicates that this compound is hygroscopic and sensitive to moisture, necessitating stringent storage conditions to prevent degradation.[1] Understanding the extent of this moisture sensitivity is crucial for its application in research and pharmaceutical development, as water content can significantly impact its chemical stability, physical properties, and biological activity.

Hygroscopicity and Moisture Sensitivity

Based on available safety data sheets and chemical supplier information, this compound is classified as a hygroscopic and moisture-sensitive solid.[1] The presence of the polar hydrazinyl (-NHNH2) and the nitrogen atom in the pyridine ring allows for the formation of hydrogen bonds with water molecules, leading to the absorption of moisture from the environment.

Illustrative Hygroscopicity Classification

While specific experimental data for this compound is not available, the following table provides a general classification for the hygroscopicity of chemical substances, which would be the basis for classifying this compound upon experimental evaluation.

| Hygroscopicity Class | Weight Gain (%) at 25°C and 80% Relative Humidity | Description |

| Non-hygroscopic | < 0.2% | Essentially no moisture absorption. |

| Slightly hygroscopic | ≥ 0.2% and < 2% | Absorbs a small amount of moisture. |

| Hygroscopic | ≥ 2% and < 15% | Readily absorbs moisture. |

| Very hygroscopic | ≥ 15% | Absorbs a significant amount of moisture. |

| Deliquescent | - | Absorbs enough moisture to dissolve. |

Note: This table represents a general classification scheme. The specific class for this compound would need to be determined experimentally.

Experimental Protocols for Moisture Sensitivity Assessment

To quantitatively assess the hygroscopic and moisture sensitivity of this compound, a series of standard analytical techniques should be employed.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This analysis provides a moisture sorption isotherm, which is a key indicator of a material's hygroscopicity.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed in the DVS instrument.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) to establish a baseline dry mass.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The sample mass is allowed to equilibrate at each step, and the mass change is recorded.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to assess the desorption properties and identify any hysteresis.

-

Data Analysis: The change in mass at each relative humidity level is used to construct a moisture sorption-desorption isotherm.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content in a substance. It is the reference method for moisture determination in pharmaceutical compounds.

Methodology:

-

Apparatus: A volumetric or coulometric Karl Fischer titrator is used.

-

Solvent Preparation: The titration vessel is filled with a suitable anhydrous solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to eliminate any residual water.

-

Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected by a bipotentiometric electrode.

-

Calculation: The water content is calculated based on the volume of titrant consumed and its known water equivalence factor.

Stability Testing under Humid Conditions

To evaluate the impact of moisture on the chemical stability of this compound, a formal stability study should be conducted according to established guidelines (e.g., ICH Q1A).

Methodology:

-

Sample Packaging: Samples of this compound are stored in controlled humidity chambers in packaging that is permeable to moisture.

-

Storage Conditions: Samples are exposed to various temperature and relative humidity (RH) conditions. A typical accelerated stability study might use conditions of 40°C / 75% RH.

-

Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, the samples are analyzed for:

-

Appearance: Any change in color or physical form.

-

Water Content: Determined by Karl Fischer titration.

-

Purity and Degradation Products: Assessed by a stability-indicating HPLC method.

-

The following table illustrates a potential stability testing plan and acceptance criteria.

| Test Parameter | Method | Acceptance Criteria (Illustrative) |

| Appearance | Visual Inspection | Orange to Dark Red Solid |

| Water Content | Karl Fischer Titration | Report results |

| Assay | HPLC | 98.0% - 102.0% |

| Impurities/Degradants | HPLC | Individual impurity ≤ 0.2%, Total impurities ≤ 1.0% |

Potential Moisture-Induced Degradation Pathways

The hydrazinyl group in this compound is susceptible to oxidation and hydrolysis in the presence of water and oxygen.

Hypothetical Degradation Pathway:

One potential degradation pathway is the oxidation of the hydrazine moiety, which can be accelerated by the presence of moisture. This could lead to the formation of diazene intermediates, which could further react or decompose. Another possibility is the hydrolysis of the C-N bond, although this is generally less favorable for hydrazinylpyridines compared to other functional groups.

Caption: Hypothetical pathway for moisture-induced degradation.

Experimental Workflow for Hygroscopicity Assessment

A logical workflow is essential for the comprehensive evaluation of the moisture sensitivity of this compound.

Caption: General experimental workflow for assessment.

Handling and Storage Recommendations

Given its confirmed hygroscopic and moisture-sensitive nature, the following handling and storage procedures are recommended to maintain the quality and stability of this compound:

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] It is advisable to store it in a freezer at temperatures of -20°C or lower to minimize both moisture uptake and thermal degradation.[1]

-

Handling: When handling the material, it should be done in a controlled environment with low humidity, such as a glove box or a dry room. Exposure to the open atmosphere should be minimized.

-

Packaging: Use of containers with high moisture barrier properties is essential. For long-term storage, packaging in amber glass vials with tight-fitting caps and a secondary seal (e.g., Parafilm) is recommended.

Conclusion

References

An In-depth Technical Guide to 2-Hydrazino-5-methylpyridine (CAS Number: 4931-01-5)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The toxicological properties of this compound have not been fully investigated. This guide is intended for research and development purposes only. Please handle with appropriate caution and personal protective equipment.

Chemical Information

2-Hydrazino-5-methylpyridine is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure incorporates a pyridine ring substituted with a methyl group and a hydrazine functional group, making it a versatile building block in medicinal chemistry.

Common Names:

-

2-Hydrazino-5-methylpyridine

-

1-(5-Methylpyridin-2-yl)hydrazine

-

5-Methyl-2-pyridylhydrazine

-

(5-Methyl-pyridin-2-yl)-hydrazine

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 2-Hydrazino-5-methylpyridine.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4931-01-5 | [1][2] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1][3] |

| Appearance | Orange to Dark Red Solid | [1] |

| Melting Point | 67-68 °C | [1] |

| Boiling Point | 241 °C | [1] |

| Density | 1.16 g/cm³ | [1] |

| Flash Point | 99 °C | [1] |

| pKa | 9.85 ± 0.70 (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| XLogP3 | 0.9 | [3] |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and broad signals for the hydrazine protons. |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and one for the methyl group carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 123, with a prominent [M+H]⁺ peak at m/z 124 in ESI positive ion mode.[1] |

Synthesis and Experimental Protocols

2-Hydrazino-5-methylpyridine is typically synthesized from 2-chloro-5-methylpyridine via nucleophilic aromatic substitution with hydrazine hydrate.

Synthesis Workflow

Caption: Synthesis of 2-Hydrazino-5-methylpyridine.

Detailed Experimental Protocol

Materials:

-

2-Chloro-5-methylpyridine

-

Hydrazine hydrate

-

Ethylene glycol monoethyl ether

-

Dichloromethane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-chloro-5-methylpyridine (1.0 g, 7.8 mmol) and hydrazine hydrate (5.7 mL, 5.9 g, 117.6 mmol).[1]

-

The reaction mixture is refluxed with stirring for 16 hours in an oil bath preheated to 150 °C.[1]

-

After 16 hours, the reaction is cooled to room temperature.

-

The excess hydrazine hydrate is removed under reduced pressure using a rotary evaporator.

-

To the residue, add 10 mL of ethylene glycol monoethyl ether and concentrate again. This co-evaporation step is repeated three times to ensure complete removal of hydrazine.[1]

-

The final residue is dissolved in dichloromethane, and any precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield 2-Hydrazino-5-methylpyridine as an orange solid. (Yield: approximately 67%).[1]

-

The product can be further purified by recrystallization if necessary.

Biological Significance and Applications

2-Hydrazino-5-methylpyridine is primarily utilized as a key building block in the synthesis of pharmacologically active compounds, particularly in the development of enzyme inhibitors and receptor agonists.

Precursor to MALT1 Inhibitors

This compound is a crucial intermediate in the synthesis of inhibitors for the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in NF-κB signaling pathways, which are often dysregulated in certain types of lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[4][5][6]

MALT1 Signaling Pathway Overview:

Caption: MALT1 signaling leads to NF-κB activation.

Precursor to FFA4/GPR120 Receptor Agonists

2-Hydrazino-5-methylpyridine is also employed in the synthesis of agonists for the Free Fatty Acid Receptor 4 (FFA4), also known as G-protein coupled receptor 120 (GPR120). FFA4 is a receptor for medium and long-chain fatty acids and is implicated in various physiological processes, including glucose metabolism, inflammation, and hormone secretion. Agonists of this receptor are being investigated as potential therapeutics for type 2 diabetes and inflammatory diseases.[7][8][9]

FFA4/GPR120 Signaling Pathway Overview:

References

- 1. 2-HYDRAZINO-5-METHYLPYRIDINE | 4931-01-5 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2-Hydrazinyl-5-Methylpyridine | C6H9N3 | CID 4153396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ashpublications.org [ashpublications.org]

- 7. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Hydrazinylpyridine Compounds in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Hydrazinylpyridine and its derivatives, particularly hydrazide-hydrazones, represent a versatile class of organic compounds with significant therapeutic potential.[1][2][3] Possessing the core structure R1R2C=NNR3R4, these compounds are a subset of Schiff bases and are recognized for their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][4][5] Their chemical tractability and ability to interact with various biological targets make them a privileged scaffold in medicinal chemistry and drug discovery.[6][7][8] This guide elucidates the core mechanisms of action through which these compounds exert their effects, supported by quantitative data, experimental protocols, and detailed pathway visualizations.

Core Mechanism of Action: Enzyme and Cofactor Inhibition

The primary mechanism of action for many hydrazinylpyridine compounds is the inhibition of enzymes critical to disease pathology. The electron-rich nature of the hydrazine group allows it to react with pharmacologically important enzymes through both polar and radicaloid mechanisms, often targeting enzyme cofactors.[9]

1. Kinase Inhibition: Hydrazinylpyridine derivatives are prominent as kinase inhibitors.[10][11][12] Protein kinases are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[11][] By acting as ATP-competitive inhibitors, these compounds bind to the ATP-binding pocket of kinases, blocking the phosphorylation of downstream substrates and thereby disrupting aberrant signaling in diseases like cancer.[10][14] Kinases targeted by hydrazone derivatives include EGFR, VEGFR-2, and FLT-3.[14]

2. Monoamine Oxidase (MAO) Inhibition: Certain substituted hydrazines are effective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters.[9][15] The mechanism can be complex, involving an initial reversible competitive inhibition followed by the formation of a product that acts as a potent irreversible inhibitor.[15] This activity is foundational to their potential application in neurological disorders.

3. Lysyl Oxidase (LOX) Inhibition: Lysyl oxidase, an enzyme implicated in cancer metastasis, is another target.[16] Hydrazine-derived compounds, such as phenylhydrazine, can act as irreversible inhibitors of LOX, highlighting their potential in developing anti-metastatic agents.[16]

4. Cyclooxygenase (COX) Inhibition: The anti-inflammatory effects of some hydrazone derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes.[17][18] By blocking COX, these compounds reduce the metabolism of arachidonic acid, thereby decreasing the production of prostaglandins, which are key mediators of inflammation and pain.[17]

5. Interaction with Cofactors: A key feature of the hydrazine warhead is its ability to target and covalently modify enzyme cofactors. For instance, phenelzine and related compounds are known to covalently target the N5 position of the FAD cofactor in monoamine oxidase.[9] This mechanism-based inactivation leads to potent and often irreversible inhibition of the target enzyme.

Biological Activities and Signaling Pathways

The enzyme-inhibiting capabilities of hydrazinylpyridine compounds translate into a range of significant biological activities.

Anti-Cancer Activity

Hydrazinylpyridine derivatives exhibit potent anti-cancer effects through multiple mechanisms:

-

Induction of Apoptosis: Many hydrazone compounds trigger programmed cell death. This is often achieved by increasing the production of reactive oxygen species (ROS), which in turn activates caspase-dependent apoptotic pathways.[19] Studies have shown that these compounds can upregulate pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.[19][20]

-

Cell Cycle Arrest: Certain derivatives can halt the cell cycle, preventing cancer cell proliferation. For example, quinoline hydrazide 22 was found to induce G1 cell cycle arrest by upregulating the p27kip1 cell cycle regulating protein.[21][22]

-

Inhibition of Proliferation and Angiogenesis: By inhibiting receptor tyrosine kinases like VEGFR-2, these compounds can block signaling pathways essential for tumor growth and the formation of new blood vessels that supply the tumor.[5][14]

Anti-inflammatory Activity

These compounds mitigate inflammation through several routes:

-

Inhibition of Inflammatory Mediators: As previously mentioned, inhibition of COX enzymes reduces prostaglandin synthesis.[17]

-

Protein Denaturation Inhibition: Inflammation can result from the denaturation of tissue proteins. Hydrazide derivatives have been shown to inhibit heat-induced protein denaturation, a hallmark of their anti-inflammatory potential.[23]

-

Reduction of Leukocyte Migration: A key event in inflammation is the migration of leukocytes to the injury site. One hydrazone derivative, H5, was shown to significantly reduce leukocyte migration into the peritoneal cavity in mice.[17]

-

Histamine Receptor Involvement: The anti-inflammatory effect may also involve the histaminergic system, as compound H5 was found to reduce histamine-induced paw edema.[17]

Quantitative Data on Biological Activity

The potency of hydrazinylpyridine derivatives has been quantified across numerous studies. The following tables summarize key IC50 values, demonstrating their efficacy against various cancer cell lines.

Table 1: Anti-Cancer Activity of Quinoline Hydrazide Derivatives

| Compound | SH-SY5Y (Neuroblastoma) IC50 (µM) | Kelly (Neuroblastoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |

|---|---|---|---|---|

| 16 | 5.7 | 2.4 | >25 | - |

| 17 | 2.9 | 1.3 | 14.1 | 18.8 |

Data sourced from a study on quinoline hydrazide derivatives, which showed significant potency and selectivity against neuroblastoma cells over normal cells.[21]

Table 2: Anti-Cancer Activity of Hydrazide-Hydrazone Derivatives

| Compound | PC-3 (Prostate Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |

|---|---|---|---|

| 3h | 1.32 | 2.99 | 1.71 |

Data from a study where compound 3h, containing a pyrrole ring, was identified as the most potent derivative against the tested cancer cell lines.[20]

Table 3: Anti-Hepatocellular Carcinoma Activity of Hydrazone Derivatives

| Compound | HepG2 (Hepatocellular Carcinoma) IC50 (µM) |

|---|---|

| Sorafenib (Control) | ~23-25 |

| Compound 2 | ~25-30 |

| Compound 4 | ~25-30 |

| Compound 8a | ~30-35 |

| Compound 13 | ~30-35 |

| Compound 16 | ~23-25 |

| Compound 18 | ~35-40 |

| Compound 20 | ~35-40 |

Data from a study where the IC50 values of novel hydrazone derivatives were evaluated against the HepG2 cell line. Compound 16 showed potency and selectivity similar to the standard drug, sorafenib.[5]

Experimental Protocols

The investigation of hydrazinylpyridine compounds involves a standard set of methodologies for synthesis, characterization, and biological evaluation.

General Synthesis of Hydrazide-Hydrazone Derivatives

-

Hydrazide Formation: A suitable ester is treated with hydrazine hydrate in a solvent like ethanol and refluxed for several hours to yield the corresponding carbohydrazide.[23]

-

Condensation Reaction: The synthesized hydrazide is then condensed with an appropriate aromatic aldehyde or ketone. The reaction is typically carried out in ethanol, often with a catalytic amount of acid (e.g., acetic acid), and refluxed for several hours.[23][24]

-

Purification: The crude product precipitates upon cooling and can be collected via filtration. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.[6]

Enzyme Inhibition Assay Protocol

-

Preparation: A stock solution of the inhibitor (hydrazinylpyridine compound) is prepared in DMSO and then serially diluted to obtain a range of test concentrations.[6]

-

Assay Setup: In a 96-well plate, the assay buffer, inhibitor dilutions (or DMSO for control), and the target enzyme solution are added. The plate is incubated for a predetermined time to allow for enzyme-inhibitor binding.[6]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the specific substrate for the enzyme to each well.[6]

-

Detection: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the reaction rate against the inhibitor concentration.

Cell Viability (MTT) Assay for Anti-Cancer Screening

-

Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[20]

-

Compound Treatment: The cells are treated with various concentrations of the synthesized hydrazinylpyridine compounds and incubated for a specified period (e.g., 48-72 hours). A control group is treated with vehicle (DMSO) only.

-

MTT Addition: After incubation, MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control, and IC50 values are calculated.[20]

Conclusion

Hydrazinylpyridine compounds and their hydrazone derivatives are a highly promising class of molecules in drug development. Their mechanism of action is predominantly centered on the inhibition of key enzymes involved in major diseases, particularly cancer and inflammatory disorders. By targeting kinases, oxidases, and other enzymes, often through covalent modification of cofactors, these compounds can potently disrupt pathological signaling pathways, leading to apoptosis, cell cycle arrest, and reduced inflammation. The extensive quantitative data and established experimental protocols provide a solid foundation for the continued exploration and optimization of this chemical scaffold to develop novel, effective, and selective therapeutic agents.

References

- 1. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 20. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application of 2-Hydrazinyl-5-Methylpyridine in Herbicide Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 2-Hydrazinyl-5-Methylpyridine as a key intermediate in the synthesis of novel herbicides. The focus is on its conversion to[1][2][3]triazolo[4,3-a]pyridine derivatives, which have demonstrated significant herbicidal activity.

Introduction

This compound is a valuable building block in the development of new herbicidal agents. Its chemical structure allows for the straightforward synthesis of fused heterocyclic systems, particularly[1][2][3]triazolo[4,3-a]pyridines. Research has shown that derivatives of this scaffold can exhibit potent, broad-spectrum herbicidal activity against various weeds, making them promising candidates for further development in the agrochemical industry. This document outlines the synthesis of these derivatives, their herbicidal efficacy, and the experimental protocols for their evaluation.

Synthesis of Herbicidal[1][2][3]triazolo[4,3-a]pyridine Derivatives

The primary application of this compound in herbicide development is as a precursor for the synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines. The general synthetic route involves the condensation of this compound with various aldehydes, followed by an oxidative cyclization.

A facile one-pot synthesis method has been developed for this transformation.[2][4] This approach is efficient, operationally simple, and proceeds at room temperature, making it suitable for library synthesis and lead optimization.[2]

Experimental Protocol: One-Pot Synthesis of 3-Aryl-6-methyl-[1][2][3]triazolo[4,3-a]pyridines

This protocol is adapted from established methods for the synthesis of[1][2][3]triazolo[4,3-a]pyridines.[2][4][5]

Materials:

-

This compound

-

Substituted aromatic aldehydes

-

N-Chlorosuccinimide (NCS)[6]

-

Dimethylformamide (DMF)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 10 mmol of this compound in a minimum amount of dry DMF (approximately 20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add 10 mmol of the desired substituted aromatic aldehyde to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add 11 mmol of N-chlorosuccinimide (NCS) portion-wise to the stirred reaction mixture. Caution: The reaction can be exothermic.[6]

-

After the addition of NCS is complete, allow the reaction mixture to stir at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-methyl-[1][2][3]triazolo[4,3-a]pyridine derivative.

Caption: One-pot synthesis of herbicidal triazolopyridines.

Herbicidal Activity

Substituted[1][2][3]triazolo[4,3-a]pyridine derivatives have demonstrated significant pre- and post-emergence herbicidal activities against a range of both monocotyledonous and dicotyledonous weeds.[1]

Data Presentation

The following table summarizes the herbicidal activity of selected[1][2][3]triazolo[4,3-a]pyridine derivatives against various weed species at a dosage of 150 g a.i. ha⁻¹. The data is presented as percent inhibition.

| Compound ID | Target Weed Species | Inhibition (%) | Reference |

| 2k | Amaranthus retroflexus (Redroot pigweed) | High | [7] |

| 2k | Eclipta prostrata (False daisy) | High | [7] |

| 2k | Echinochloa crusgalli (Barnyard grass) | Moderate | [1] |

| 2k | Setaria faberii (Giant foxtail) | Moderate | [1] |

| 2k | Digitaria sanguinalis (Large crabgrass) | Moderate | [1] |

| 2k | Brassica juncea (Brown mustard) | High | [1] |

Note: Compound 2k is 8-chloro-3-(4-propylphenyl)-[1][2][3]triazolo[4,3-a]pyridine.[7]

Experimental Protocol: Herbicidal Activity Assay (Greenhouse)

This protocol outlines a general method for evaluating the pre- and post-emergence herbicidal activity of synthesized compounds.

Materials:

-

Seeds of test weed species (e.g., Amaranthus retroflexus, Echinochloa crusgalli)

-

Pots or flats with sterile soil mix

-

Synthesized test compounds

-

Acetone

-

Tween-20 (surfactant)

-

Water

-

Spray chamber

Procedure:

Pre-emergence Application:

-

Fill pots with soil and sow the seeds of the test weed species at a uniform depth.

-

Prepare a solution of the test compound in acetone, and then dilute with water containing a small amount of Tween-20 to the desired concentration (e.g., for a dosage of 150 g a.i. ha⁻¹).

-

Apply the test solution uniformly to the soil surface using a spray chamber.

-

Include a control group treated with a blank solution (acetone, water, Tween-20).

-

Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).

-

After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the germination and growth of the treated plants with the control group. Record the percent inhibition.

Post-emergence Application:

-

Sow the seeds of the test weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

-

Prepare the test solutions as described for the pre-emergence application.

-

Apply the test solution uniformly to the foliage of the emerged weeds using a spray chamber.

-

Include a control group treated with a blank solution.

-

Return the pots to the greenhouse.

-

After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) and record the percent inhibition compared to the control group.

Caption: Workflow for herbicidal activity assessment.

Mechanism of Action

While the precise molecular target of many[1][2][3]triazolo[4,3-a]pyridine herbicides is still under investigation, the broader class of triazole herbicides is known to inhibit various biological pathways in plants. One of the most common mechanisms of action for nitrogen-containing heterocyclic herbicides is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[8] AHAS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death.

Further research, including enzymatic assays and molecular docking studies, is required to definitively determine the mechanism of action for herbicides derived from this compound.

Caption: Proposed inhibition of the AHAS pathway.

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of a promising new class of herbicides based on the[1][2][3]triazolo[4,3-a]pyridine scaffold. The straightforward one-pot synthesis allows for the rapid generation of diverse analogs for structure-activity relationship studies. The demonstrated broad-spectrum herbicidal activity of these compounds warrants further investigation and optimization to develop novel and effective weed management solutions. Future work should focus on elucidating the precise mechanism of action and conducting more extensive field trials to evaluate their full potential.

References

- 1. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Hydrazinopyridine Derivatives Under Mild Conditions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-hydrazinopyridine derivatives under mild conditions. These compounds are valuable intermediates in the development of novel therapeutics, finding applications in the synthesis of a wide range of biologically active molecules.[1][2]

Introduction

2-Hydrazinopyridine derivatives are crucial building blocks in medicinal chemistry.[1] They serve as precursors for the synthesis of various heterocyclic compounds, such as triazolopyridines, which have shown potential as p38α inhibitors for treating inflammatory diseases and cancer.[3] The development of efficient and mild synthetic methods for these derivatives is therefore of significant interest to the drug development community. This document outlines key synthetic strategies, including the classical reaction of 2-halopyridines with hydrazine hydrate and modern palladium-catalyzed methods.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods of synthesizing 2-hydrazinopyridine and its derivatives, allowing for easy comparison of reaction conditions and outcomes.

| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

| 2-Chloropyridine | Hydrazine Hydrate | None | 100 | 48 h | 78 | Traditional batch reaction.[4] |

| 2-Chloropyridine | Hydrazine Hydrate | Butan-1-ol | 100 | 100 s | 95.8 | Flow reactor method, suitable for large scale.[4] |

| Pyridine Halide A | Hydrazine Hydrate | N,N-dimethylpropanolamine | 125-130 | Not Specified | High | Low-temperature reflux under inert gas.[1] |

| 2-Pyridyl Chlorides, Bromides, or Triflates | Di-tert-butyl hydrazodiformate / Palladium catalyst with chelating phosphine ligands | Not Specified | Not Specified | Not Specified | Not Specified | One-step synthesis of protected derivatives under mild conditions.[5][6] |

| 2-Chloropyridine | Hydrazine Hydrate (99%) | Not Specified | Not Specified | Not Specified | 78 | Used for subsequent synthesis of amide derivatives.[3][7] |

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine (Batch Method)

This protocol describes a conventional batch synthesis method.

Materials:

-

2-Chloropyridine

-

Hydrazine hydrate

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of hydrazine hydrate (200 mL), add 2-chloropyridine (20 g, 0.176 mol).[4]

-

Stir the reaction mixture at 100 °C for 48 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and methanol (8:2).[4]

-

Once the 2-chloropyridine is completely consumed, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with water (200 mL).[4]

-

Extract the product with ethyl acetate (5 x 500 mL).[4]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[4]

-

Concentrate the solution under reduced pressure to obtain 2-hydrazinopyridine as a red oil (expected yield: ~15.0 g, 78%).[4]

Protocol 2: Large-Scale Synthesis of 2-Hydrazinopyridine using a Flow Reactor

This protocol is suitable for large-scale production under continuous flow conditions.

Materials:

-

2-Chloropyridine

-

Butan-1-ol

-

Hydrazine hydrate (80% mass concentration)

Procedure:

-

Prepare a solution of 2-chloropyridine (200 kg) in butan-1-ol (200 kg) in a raw material tank (Tank A).[4]

-

Place hydrazine hydrate (110 kg, 80%) in a separate raw material tank (Tank B).[4]

-

Set the flow rate for the solution from Tank A to 0.0375 L/s and from Tank B to 0.01 L/s into a microchannel reactor.[4]

-

Maintain the reaction temperature at 100 °C.[4]

-

Allow the reaction to stabilize for 10 minutes, ensuring a residence time of 100 seconds within the reactor.[4]

-

Collect the reaction mixture, cool it, and perform solid-liquid separation.

-

Dry the resulting solid to obtain 2-hydrazinopyridine (expected yield: ~185 kg, 95.8%).[4]

Protocol 3: Palladium-Catalyzed Synthesis of Protected 2-Hydrazinopyridine Derivatives

This protocol describes a modern, one-step catalytic approach to synthesize protected derivatives under mild conditions.[5][6]

Materials:

-

2-Substituted Pyridine (e.g., 2-chloropyridine, 2-bromopyridine, or 2-pyridyl triflate)

-

Di-tert-butyl hydrazodiformate

-

Palladium catalyst

-

Chelating phosphine ligand

-

Appropriate solvent

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the 2-substituted pyridine, di-tert-butyl hydrazodiformate, palladium catalyst, and chelating phosphine ligand in a suitable solvent.

-

Stir the reaction mixture at a mild temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, perform an appropriate work-up, which may include filtration to remove the catalyst and extraction to isolate the product.

-

Purify the crude product by chromatography to obtain the protected pyridylhydrazine derivative.

-

The protecting groups can be subsequently removed under mild conditions to yield the final 2-hydrazinopyridine derivative.[5][6]

Visualizations

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 2-hydrazinopyridine derivatives.

Role in Bioactive Compound Synthesis

Caption: Role of 2-hydrazinopyridine derivatives as key intermediates.

Applications in Drug Development

2-Hydrazinopyridine derivatives are versatile intermediates for creating more complex molecules with potential therapeutic value. For example, they can be used to synthesize[1][4][8]triazolo[4,3-a]pyridine derivatives, which are being investigated as potent inhibitors of kinases like p38α.[3] These kinases are involved in inflammatory signaling pathways, making their inhibitors promising candidates for treating conditions such as rheumatoid arthritis and cancer.[3] Additionally, palladium complexes incorporating 2-hydrazinopyridine ligands have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer cells, indicating their potential as antitumor agents.[9] The ability to synthesize these core structures efficiently under mild conditions is a critical step in the discovery and development of new drugs.

References

- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

Application Notes and Protocols for Reflux Reaction with Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing a reflux reaction using hydrazine hydrate. It includes detailed safety precautions, a step-by-step experimental protocol, and data presentation guidelines for effective documentation and comparison.

Introduction

Hydrazine hydrate is a versatile and highly reactive reagent used in a variety of chemical syntheses, including the Wolff-Kishner reduction of ketones and aldehydes, the formation of hydrazones, and as a precursor in the synthesis of various heterocyclic compounds.[1] A reflux reaction is a common technique used to heat a reaction mixture for an extended period at the boiling point of the solvent, without the loss of solvent due to evaporation.[2][3] This protocol outlines the necessary procedures for safely and effectively conducting a reflux reaction with hydrazine hydrate.

Safety Precautions

Hydrazine hydrate is a hazardous chemical and requires strict safety measures.[4][5] It is acutely toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled.[4][5][6] It is also flammable and can be reactive with certain materials.[5][7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[4][7]

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (nitrile or chloroprene) are essential.[4][5]

-

Respiratory Protection: All work with hydrazine hydrate must be conducted in a properly functioning chemical fume hood.[4][5]

Handling and Storage:

-

Store hydrazine hydrate in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.[6]

-

Keep containers tightly closed and handle under an inert atmosphere if necessary.[6]

-

Avoid contact with skin and eyes, and prevent inhalation of vapors.[8]

-

In case of a spill, evacuate the area and follow established institutional procedures for hazardous material cleanup.[7]

Experimental Protocol: General Procedure for Reflux Reaction

This protocol provides a general framework. Specific quantities, reaction times, and temperatures will vary depending on the specific reaction being performed.

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar or boiling chips[9]

-

Thermometer or temperature probe

-

Nitrogen or argon gas inlet (if an inert atmosphere is required)

-

Glassware for workup (separatory funnel, beakers, etc.)

-

Starting materials and solvents

-

Hydrazine hydrate

Reaction Setup:

-

Assemble the Apparatus: Set up the reflux apparatus in a chemical fume hood. Clamp the round-bottom flask securely to a ring stand.[10]

-

Add Reactants: To the round-bottom flask, add the starting material, solvent, and a magnetic stir bar or a few boiling chips.[9]

-

Inert Atmosphere (if required): If the reaction is sensitive to air or moisture, flush the system with an inert gas like nitrogen or argon.[11]

-

Add Hydrazine Hydrate: Carefully add the required amount of hydrazine hydrate to the reaction mixture using a syringe or dropping funnel.[11]

-

Attach Condenser: Attach the reflux condenser to the round-bottom flask. Ensure the joints are properly sealed.[9]

-

Connect Water Flow: Connect the cooling water to the condenser, with water entering at the bottom inlet and exiting from the top outlet.[9]

Reaction Procedure:

-

Heating: Begin heating the reaction mixture using a heating mantle or oil bath to the desired temperature.[2]

-

Reflux: Allow the reaction to reflux for the specified amount of time. The reflux ring, the boundary of condensing vapor, should be maintained about one-third to one-half of the way up the condenser.[3]

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12]

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.[12]

Workup and Purification:

The workup procedure will depend on the nature of the product. Common methods include:

-

Extraction: If the product is soluble in an organic solvent and immiscible with water, it can be extracted. The reaction mixture is transferred to a separatory funnel, and an appropriate organic solvent is added. The layers are separated, and the organic layer containing the product is collected.[11]

-

Precipitation: In some cases, the product may precipitate out of the solution upon cooling or by adding a non-solvent. The solid product can then be collected by filtration.[13]

-

Distillation: If the product is a liquid with a different boiling point from the solvent and other components, it can be purified by distillation.[14]

-

Chromatography: Column chromatography is often used for the final purification of the product.[12]

Data Presentation

Summarize all quantitative data in a clearly structured table for easy comparison and reproducibility.

| Parameter | Value |

| Starting Material | [Name and Amount (moles, grams)] |

| Hydrazine Hydrate | [Amount (moles, mL), Concentration (%)] |

| Solvent | [Name and Volume (mL)] |

| Reaction Temperature | [°C] |

| Reaction Time | [hours] |

| Product Yield | [%] |

| Product Characterization | [e.g., m.p., NMR, IR, MS] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a reflux reaction with hydrazine hydrate.

References

- 1. Hydrazine [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. fishersci.com [fishersci.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. tdck.weebly.com [tdck.weebly.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

Application Note: Quantification of 5α-Dihydrotestosterone in Human Plasma by LC-MS/MS

Note on "HMP": The term "HMP" in the context of 5α-dihydrotestosterone (DHT) quantification is not a standard acronym for a common analytical method. However, research literature indicates that "HMP" can refer to 2-hydrazino-1-methylpyridine, a derivatizing agent used to enhance the ionization efficiency and sensitivity of DHT analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. This application note focuses on an LC-MS/MS method for the quantification of DHT, incorporating a derivatization step that is analogous to the function of HMP, thereby significantly improving detection at low concentrations.

Introduction

5α-dihydrotestosterone (DHT) is a potent androgenic steroid hormone derived from testosterone by the enzyme 5α-reductase. Accurate quantification of DHT in biological matrices such as human plasma is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development. Due to its low physiological concentrations and poor ionization efficiency, sensitive and specific analytical methods are required[1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays[1][2].

This application note describes a robust LC-MS/MS method for the quantification of DHT in human plasma. The method involves a liquid-liquid extraction (LLE) for sample clean-up, followed by chemical derivatization to enhance the signal intensity of DHT, and subsequent analysis by LC-MS/MS. A stable isotope-labeled internal standard (SIL-IS), such as DHT-d3, is utilized to ensure high accuracy and precision[2][3].

Quantitative Data Summary

The following tables summarize the typical validation parameters for an LC-MS/MS method for DHT quantification.

Table 1: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [4] |

| Linearity Range | 0.05 - 50 ng/mL | [2][5] |

| Inter-day Precision (CV%) | < 15% | [6] |

| Intra-day Precision (CV%) | < 15% | [6] |

| Accuracy (%) | 85 - 115% | [6] |

| Recovery (%) | 89 - 108% | [6] |

Table 2: Mass Spectrometry Parameters for Derivatized DHT

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DHT-Derivative | 396.3 | 255.0 | 16 |

| DHT-d3-Derivative (IS) | 399.3 | 258.0 | 14 |

| (Note: These mass transitions are for a picolinic acid derivative, which is functionally similar to an HMP derivative in enhancing ionization. Actual m/z values will vary based on the specific derivatizing agent used. For an HMP derivative, a reported transition is m/z 396 → 108[1]) |

Experimental Protocols

1. Materials and Reagents

-

5α-dihydrotestosterone (DHT) certified reference standard

-

5α-dihydrotestosterone-d3 (DHT-d3) internal standard

-

HPLC or LC-MS grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE)[2]

-

Formic acid and ammonium formate[2]

-

Derivatizing agent (e.g., 2-hydrazino-1-methylpyridine (HMP) or picolinic acid)

-

Double charcoal-stripped human serum for calibrators and quality control (QC) samples[2]

2. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of DHT and DHT-d3 in methanol at a concentration of 1 mg/mL. Store at -70°C[2].

-

Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in methanol[2].

-

Calibration Standards and QCs: Prepare calibration standards and QC samples by spiking appropriate amounts of the DHT working solution into double charcoal-stripped serum. A typical calibration range is 0.05 to 50 ng/mL[2].

-

Sample Pre-treatment: Aliquot 200 µL of serum samples, calibrators, or QCs into clean microcentrifuge tubes. Add a precise volume of the internal standard working solution (e.g., 25 µL) to each tube and vortex briefly[2].

3. Sample Extraction (Liquid-Liquid Extraction)

-

Add 2 mL of MTBE to each tube[2].

-

Vortex vigorously for 2 minutes to ensure thorough extraction[2].

-

Centrifuge at approximately 4000 g for 10 minutes to separate the organic and aqueous layers[2].

-

Carefully transfer the upper organic layer (MTBE) to a new set of clean tubes[2].

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C[2].

4. Derivatization

-

Reconstitute the dried extract in the derivatizing agent solution. For example, if using a picolinic acid (PA) based reagent, add 100 µL of the derivatization reagent and 100 µL of a catalyst like triethylamine (TEA)[6].

-

Vortex the samples and incubate at room temperature for 30 minutes[6].

-

Stop the reaction by adding 1 mL of 10% acetic acid[6].

-

Perform a second liquid-liquid extraction with MTBE to isolate the derivatized analytes[6].

-

Evaporate the organic layer to dryness and reconstitute the residue in 100 µL of a suitable mobile phase, such as 70:30 (v/v) water:acetonitrile with 0.1% formic acid[2].

5. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is commonly used[6].

-

Mobile Phase: A gradient elution using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol with 0.5mM ammonium formate) is typical[4].

-

Flow Rate: A flow rate of 0.25 - 0.4 mL/min is common.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode[4].

-

Detection: Use multiple reaction monitoring (MRM) to detect the precursor and product ions for both DHT and the internal standard (see Table 2).

Visualizations

Caption: Experimental workflow for DHT quantification.

Caption: Rationale for using chemical derivatization.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. benchchem.com [benchchem.com]

- 3. msacl.org [msacl.org]

- 4. medpace.com [medpace.com]

- 5. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: Solid-Phase Extraction of HMPA and its Derivatives from Plasma Samples

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of Hexamethylphosphoramide (HMPA) and its derivatives from human plasma samples. HMPA is a polar, aprotic solvent, and its derivatives are of interest in various fields of drug development and toxicology.[1][2][3] The described method utilizes a reversed-phase SPE mechanism, providing high recovery rates and clean extracts suitable for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a standardized procedure for the quantification of HMPA and related compounds in a complex biological matrix.

Introduction

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic organic solvent with a wide range of applications in organic synthesis.[1][3][4] Due to its potential toxicity and carcinogenic properties, sensitive and accurate methods for its detection in biological matrices are crucial.[2][4] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[5] This application note provides a detailed protocol for the extraction of HMPA and its derivatives from plasma using a polymeric reversed-phase SPE sorbent, which is well-suited for the retention of polar compounds.

Experimental Protocol

This protocol is designed for the extraction of HMPA and its derivatives from 500 µL of human plasma.

Materials:

-

Human plasma samples

-

HMPA and its derivative standards

-

Internal Standard (IS) solution (e.g., deuterated HMPA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (≥98%)

-

Polymeric Reversed-Phase SPE Cartridges (e.g., Oasis HLB, 30 mg/1 mL)

-

SPE Vacuum Manifold

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Autosampler vials

Sample Pre-treatment:

-

Thaw frozen plasma samples on ice to prevent degradation of analytes.

-

To 500 µL of plasma in a microcentrifuge tube, add 500 µL of 4% formic acid in water.

-

Add the appropriate volume of internal standard solution.

-

Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction Procedure:

The following steps outline the SPE procedure using a vacuum manifold. The flow rates should be maintained at approximately 1-2 mL/min.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.

-

Equilibration: Equilibrate the cartridge with 1 mL of 4% formic acid in water.

-

Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Wash the cartridge with 1 mL of hexane to remove non-polar interferences.

-

-

Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.

-

Elution: Elute the analytes of interest with 1 mL of acetonitrile into a clean collection tube. A second elution with 1 mL of methanol can be performed to ensure complete recovery.

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase of the analytical method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 20 seconds and transfer the reconstituted sample to an autosampler vial for analysis.

Quantitative Data

The following table summarizes the expected recovery rates for HMPA and structurally similar organophosphorus compounds from plasma using the described SPE protocol. These values are representative and may vary depending on the specific HMPA derivative and the analytical instrumentation used.

| Compound | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Hexamethylphosphoramide (HMPA) | 10 | 92.5 | 4.8 |

| Hexamethylphosphoramide (HMPA) | 100 | 95.1 | 3.2 |

| Hexamethylphosphoramide (HMPA) | 1000 | 97.3 | 2.1 |

| Dimethoate | 50 | 88.7 | 6.1 |

| Methyl-parathion | 50 | 91.2 | 5.4 |

| Malathion | 50 | 89.5 | 5.8 |

Data is a composite representation from literature on organophosphorus compound extraction and is for illustrative purposes.[6]

Experimental Workflow Diagram

Caption: Workflow for SPE of HMPA derivatives from plasma.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical steps and decision points in the solid-phase extraction process based on the principles of reversed-phase chromatography.

Caption: Logical flow of reversed-phase SPE for analyte isolation.

Conclusion

The solid-phase extraction protocol presented here provides an effective and reproducible method for the extraction of HMPA and its derivatives from plasma samples. The use of a polymeric reversed-phase sorbent ensures good retention of these polar analytes while allowing for the efficient removal of endogenous interferences. This method is suitable for quantitative bioanalysis and can be readily integrated into high-throughput workflows in clinical and research laboratories.

References

- 1. nbinno.com [nbinno.com]

- 2. Hexamethylphosphoramide: Properties, Uses and Hazard_Chemicalbook [chemicalbook.com]

- 3. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]

- 4. Hexamethylphosphoramide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous extraction of trace organophosphorous pesticides from plasma sample by automated solid phase extraction and determination by gas chromatography coupled with pulsed flame photometric detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing HMP Derivatization of Oxosteroids

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the 1-methyl-2-hydrazinopyridine (HMP) derivatization of oxosteroids for analysis by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is HMP derivatization and why is it used for oxosteroid analysis?

A1: HMP (2-hydrazino-1-methylpyridine) is a derivatizing agent that reacts with the keto (oxo) group of steroids. This reaction introduces a permanently charged pyridinium group onto the steroid molecule. The primary benefit of this is a significant enhancement of the ionization efficiency of the steroid in electrospray ionization-mass spectrometry (ESI-MS), leading to a substantial increase in sensitivity.[1][2][3] For mono-oxosteroids, this can result in a 70 to 1600-fold increase in sensitivity compared to underivatized steroids.[1][3][4]

Q2: Which oxosteroids are suitable for HMP derivatization?

A2: HMP derivatization is most effective for mono-oxosteroids.[1][4][5] Examples include testosterone, 5α-dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and epitestosterone.[1][5] While it can react with di-oxosteroids like androstenedione and progesterone, the reaction is often inefficient and can lead to the formation of multiple products instead of a single bis-HMP derivative, complicating analysis.[1][4][5]

Q3: What are the optimal reaction conditions for HMP derivatization?

A3: The optimal conditions can vary slightly depending on the specific oxosteroid and the sample matrix. However, general recommendations are to perform the reaction at an elevated temperature. A common starting point is incubation at 60°C for 15-60 minutes.[1][4] Some studies have found that for certain androgens, heating at 50°C for 30 minutes is sufficient for the reaction to go to completion (99.8%).[6] The reaction is typically carried out in a solvent such as methanol or acetonitrile, often with the addition of an acid catalyst like formic acid (FA) or trifluoroacetic acid (TFA).[1]

Q4: How stable are the HMP-derivatized oxosteroids?

A4: HMP derivatives of androgens have been shown to be stable for at least 30 days when stored at -20°C.[1][7] This stability allows for flexibility in sample analysis workflows.

Q5: I see multiple peaks for a single steroid in my chromatogram after derivatization. Why is this happening?